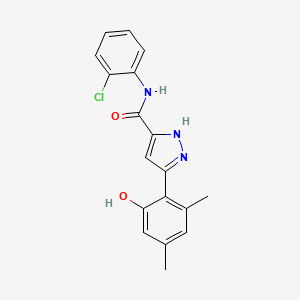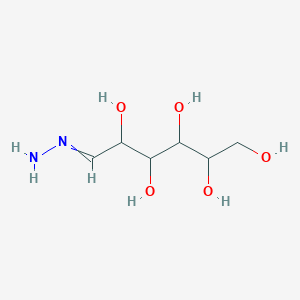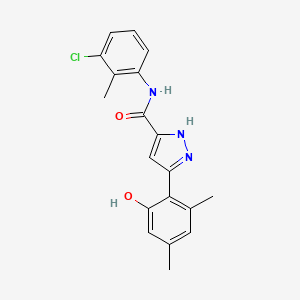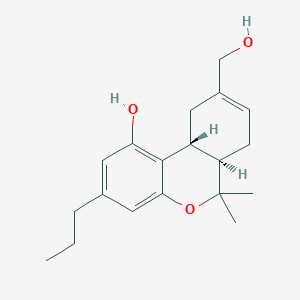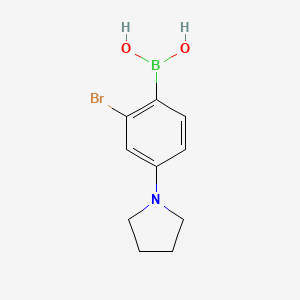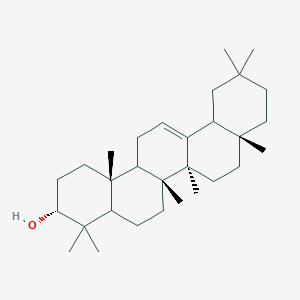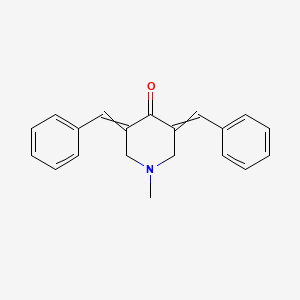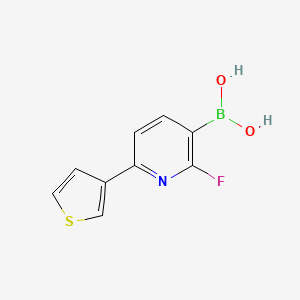
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid typically involves the lithiation of 2-fluoro-6-(thiophen-3-yl)pyridine followed by reaction with a boron source. One common method includes:
Lithiation: The starting material, 2-fluoro-6-(thiophen-3-yl)pyridine, is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of automated systems to handle the low-temperature reactions and subsequent purification steps.
化学反应分析
Types of Reactions: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like water or methanol, and acids such as hydrochloric acid.
Major Products:
科学研究应用
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
作用机制
The primary mechanism of action for (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
3-Pyridinylboronic acid: Lacks the fluorine and thiophene substituents, making it less sterically hindered and electronically different.
2,6-Difluoropyridin-3-ylboronic acid: Contains two fluorine atoms, which can significantly alter its reactivity and stability.
Thiophene-2-boronic acid: Contains a thiophene ring but lacks the pyridine and fluorine components, affecting its electronic properties.
Uniqueness: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is unique due to its combination of a fluorine atom, a thiophene ring, and a pyridine ring, which together influence its reactivity and make it a versatile reagent in organic synthesis.
属性
分子式 |
C9H7BFNO2S |
|---|---|
分子量 |
223.04 g/mol |
IUPAC 名称 |
(2-fluoro-6-thiophen-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-9-7(10(13)14)1-2-8(12-9)6-3-4-15-5-6/h1-5,13-14H |
InChI 键 |
AZFOKHMSTHLFJJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=C(C=C1)C2=CSC=C2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

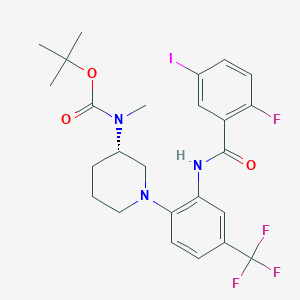
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
